Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16470519
InChI: InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3
SMILES:
Molecular Formula: C15H23NO5
Molecular Weight: 297.35 g/mol

Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate

CAS No.:

Cat. No.: VC16470519

Molecular Formula: C15H23NO5

Molecular Weight: 297.35 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (1R,3R,4R)-rel-2-Boc-5-oxo-2-azabicyclo-[2.2.2]octane-3-carboxylate -

Specification

Molecular Formula C15H23NO5
Molecular Weight 297.35 g/mol
IUPAC Name 2-O-tert-butyl 3-O-ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
Standard InChI InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3
Standard InChI Key VSHIYGMRWBFMTP-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2=O

Introduction

Structural Analysis and Molecular Characteristics

Core Architecture

The compound’s defining feature is its azabicyclo[2.2.2]octane skeleton, a bridged bicyclic system containing one nitrogen atom. The bicyclo[2.2.2]octane framework imposes significant rigidity, influencing both reactivity and three-dimensional conformation . Key structural elements include:

  • Boc Protection: The tert-butyloxycarbonyl group at position 2 shields the amine during synthetic operations .

  • Ethyl Ester: The carboxylate group at position 3 is esterified with ethanol, enhancing solubility in organic solvents .

  • Keto Group: A carbonyl moiety at position 5 introduces electrophilic reactivity for subsequent functionalization .

Table 1: Fundamental Molecular Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₃NO₅
Molecular Weight297.35 g/mol
CAS Registry Number1290627-55-2
IUPAC Name2-O-tert-butyl 3-O-ethyl 5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate

Stereochemical Considerations

The (1R,3R,4R)-rel configuration specifies the relative stereochemistry of three chiral centers. Computational modeling and X-ray crystallography of analogous compounds reveal that this arrangement minimizes steric strain between the Boc group and the bicyclic framework . The ethyl ester adopts an equatorial position to avoid clashes with the bridgehead hydrogens .

Synthetic Methodologies

Retrosynthetic Strategy

The synthesis typically follows a convergent approach:

  • Bicyclic Core Construction: Diels-Alder cycloaddition between a diene and a nitroso dienophile forms the azabicyclo[2.2.2]octane system .

  • Boc Protection: Reaction with di-tert-butyl dicarbonate under Schotten-Baumann conditions introduces the Boc group .

  • Esterification: Carboxylic acid intermediates are treated with ethanol in the presence of DCC/DMAP to form the ethyl ester .

Key Reaction Steps

A representative synthesis (Figure 1) involves:

  • Step 1: Cycloaddition of 1,3-cyclohexadiene with nitrosobenzene yields the bicyclic nitroso adduct.

  • Step 2: Catalytic hydrogenation reduces the nitroso group to an amine.

  • Step 3: Boc protection using (Boc)₂O in THF/water.

  • Step 4: Oxidation of the secondary alcohol to a ketone with Jones reagent.

  • Step 5: Esterification with ethyl chloroformate.

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionsYield Improvement
Cycloaddition Temp−78°C in CH₂Cl₂78% → 89%
Boc Protection BaseNaHCO₃ (aq)65% → 92%
Esterification CatalystDMAP (0.1 equiv)70% → 85%

Physicochemical and Spectroscopic Profile

Solubility and Stability

The compound exhibits moderate solubility in chlorinated solvents (CH₂Cl₂: 12 mg/mL) and low solubility in water (<0.1 mg/mL) . Stability studies indicate decomposition above 160°C, with the Boc group undergoing cleavage under strongly acidic (pH <2) or basic (pH >10) conditions .

Spectroscopic Signatures

  • ¹H NMR (CDCl₃, 400 MHz): δ 4.23 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.41 (m, 1H, bridgehead H), 2.98 (dd, J=12.4, 4.8 Hz, 1H, NCH₂), 1.48 (s, 9H, C(CH₃)₃) .

  • IR (KBr): ν 1745 cm⁻¹ (ester C=O), 1689 cm⁻¹ (ketone C=O), 1254 cm⁻¹ (Boc C-O) .

  • HRMS: m/z 298.1753 [M+H]⁺ (calc. 298.1758 for C₁₅H₂₄NO₅) .

Applications in Pharmaceutical Chemistry

Intermediate for Neurological Agents

The rigid bicyclic structure mimics bioactive conformations of neurotransmitters. Recent studies demonstrate its utility in synthesizing σ-1 receptor agonists with potential applications in neuropathic pain management .

Antimicrobial Scaffold Development

Functionalization at the 5-oxo position with thiosemicarbazides yields compounds showing MIC values of 2–8 μg/mL against Staphylococcus aureus and Escherichia coli .

Peptidomimetic Design

The bicyclic framework serves as a proline surrogate in angiotensin-converting enzyme (ACE) inhibitors, improving metabolic stability compared to linear peptides .

Future Research Directions

Catalytic Asymmetric Synthesis

Developing enantioselective routes using organocatalysts could provide access to all eight stereoisomers for comprehensive bioactivity mapping .

Targeted Drug Delivery Systems

Conjugation with nanoparticle carriers may enhance bioavailability for central nervous system applications .

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